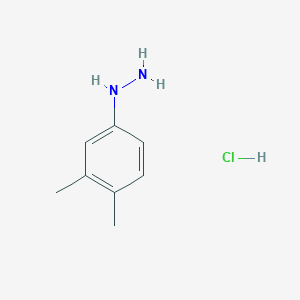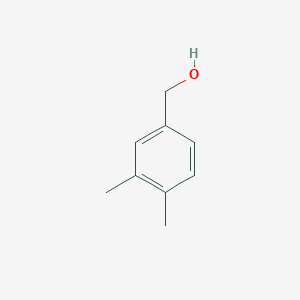
Diphenylsilylene 4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylsilylene 4-iodobenzoate is a complex organic compound that features both carboxylic acid and iodophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Diphenylsilylene 4-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The iodine atoms can be reduced to form less reactive species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylate salts, while reduction of the iodine atoms can yield deiodinated derivatives.
科学研究应用
Diphenylsilylene 4-iodobenzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism by which Diphenylsilylene 4-iodobenzoate exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The carboxylic acid group can coordinate with metal ions, while the silyl and iodophenyl groups provide additional sites for interaction. These interactions can influence various molecular targets and pathways, leading to specific biological or chemical effects.
相似化合物的比较
Similar Compounds
- 2-[(2-Carboxy-5-bromophenyl)-diphenylsilyl]-4-bromobenzoic acid
- 2-[(2-Carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid
- 2-[(2-Carboxy-5-fluorophenyl)-diphenylsilyl]-4-fluorobenzoic acid
Uniqueness
Diphenylsilylene 4-iodobenzoate is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions that other halogens may not. Additionally, the combination of carboxylic acid and silyl groups provides a versatile platform for further functionalization and application in various fields.
属性
CAS 编号 |
129459-83-2 |
|---|---|
分子式 |
C26H18I2O4Si |
分子量 |
676.3 g/mol |
IUPAC 名称 |
2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI 键 |
HNIVWWTYJZTNTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
同义词 |
Benzoic acid, 4-iodo-, diphenylsilylene ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



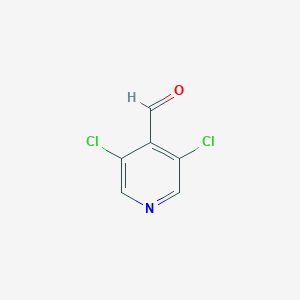
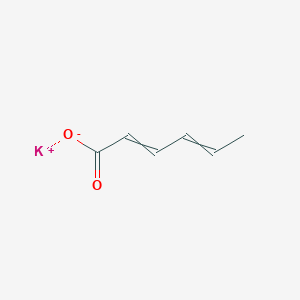
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
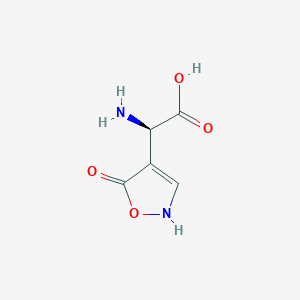
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
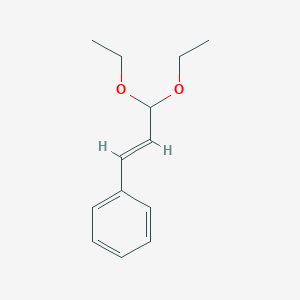

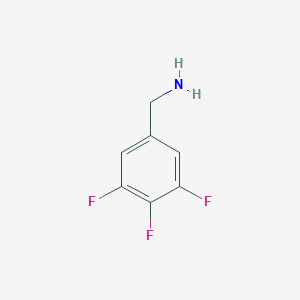
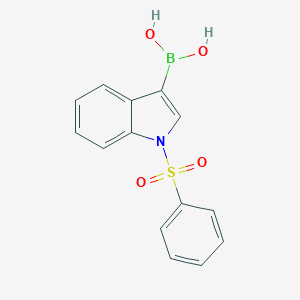
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
